Triptonoterpene methyl ether

Description

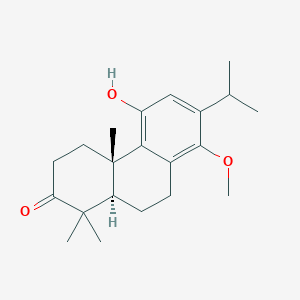

Triptonoterpene methyl ether (雷酚萜甲醚) is a diterpenoid compound primarily isolated from medicinal plants such as Tripterygium hypoglaucum and Celastrus orbiculatus Thunb. . Structurally, it is characterized by a methyl ether group at a specific position on the tricyclic diterpene backbone, distinguishing it from its hydroxylated analog, triptonoterpene. This compound has garnered attention for its anti-tumor properties, particularly in inhibiting gastric cancer (GC) cell metastasis. Studies demonstrate its ability to suppress cell adhesion, migration, and invasion by modulating epithelial-mesenchymal transition (EMT) markers, such as upregulating E-cadherin expression .

Properties

Molecular Formula |

C21H30O3 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(4aS,10aR)-5-hydroxy-8-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |

InChI |

InChI=1S/C21H30O3/c1-12(2)14-11-15(22)18-13(19(14)24-6)7-8-16-20(3,4)17(23)9-10-21(16,18)5/h11-12,16,22H,7-10H2,1-6H3/t16-,21-/m0/s1 |

InChI Key |

SPNKZMRXBVCONG-KKSFZXQISA-N |

SMILES |

CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)C)C)O |

Isomeric SMILES |

CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)O |

Canonical SMILES |

CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Overview of Key Compounds

The following table summarizes the key attributes of triptonoterpene methyl ether and its analogs:

Mechanistic and Pharmacological Differences

This compound vs. Triptonoterpene

- Functional Differences : Both compounds inhibit GC cell metastasis by upregulating E-cadherin and suppressing EMT proteins (e.g., N-cadherin, vimentin). However, the methyl ether derivative may exhibit prolonged activity due to slower metabolic degradation .

This compound vs. Triptolide

- Structural Divergence : Triptolide contains a reactive epoxide group and α,β-unsaturated ketone, contributing to its broad-spectrum cytotoxicity but also higher toxicity (e.g., hepatotoxicity) .

- Therapeutic Profile: While this compound selectively targets metastasis pathways, triptolide induces apoptosis via mitochondrial dysfunction and ROS generation, making it a potent but less selective anti-cancer agent .

Q & A

Q. How should ethical considerations be integrated into experimental designs involving animal models?

- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies:

- Sample size justification : Use power analysis to minimize animal use.

- Humane endpoints : Define criteria for early euthanasia to prevent suffering.

- Institutional approval : Submit protocols to ethics committees (e.g., IACUC) before initiating studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.